N-Isopropyl-N-methyl-tert-butylamine

Description

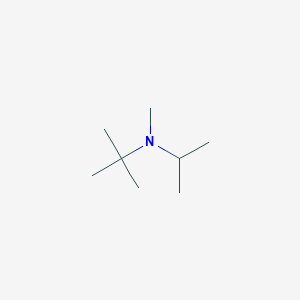

N-Isopropyl-N-methyl-tert-butylamine (CAS 85523-00-8) is a tertiary amine characterized by significant steric hindrance due to its branched alkyl substituents: an isopropyl group, a methyl group, and a tert-butyl group. Its molecular formula is C₈H₁₉N (molecular weight: 129.24 g/mol). The compound is primarily utilized as a stabilizer in borane-tetrahydrofuran (BH₃-THF) solutions to prevent premature decomposition . Additionally, it serves as a base in liquid matrix-assisted laser desorption/ionization (MALDI) for analyte quantification .

Despite claims of commercial unavailability in older literature , recent supplier catalogs (e.g., Sigma-Aldrich, Santa Cruz Biotechnology) confirm its availability in research-grade quantities . Safety data classify it as a flammable liquid (UN 1993) with skin/eye irritation and organ toxicity risks .

Properties

IUPAC Name |

N,2-dimethyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-7(2)9(6)8(3,4)5/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLLBTPEHIVUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402936 | |

| Record name | N-Isopropyl-N-methyl-tert-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85523-00-8 | |

| Record name | N-Isopropyl-N-methyl-tert-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Isopropyl-N-methyl-tert-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Formaldehyde and N-tert-butylisopropylamine

One established method involves the reaction of formaldehyde with N-tert-butylisopropylamine under acidic conditions, typically using formic acid as a catalyst. This method achieves an efficient substitution reaction to introduce the methyl group onto the nitrogen atom.

- Temperature: 50–55 °C

- Duration: Approximately 2 hours

- Catalyst: Formic acid

- Yield: Approximately 80%

$$

\text{N-tert-butylisopropylamine} + \text{Formaldehyde} \xrightarrow[\text{Formic acid}]{50-55^\circ C, 2h} \text{N-Isopropyl-N-methyl-tert-butylamine}

$$

This method is supported by research from Brown et al. (1999), highlighting the efficiency and selectivity of the reaction under mild conditions.

Organolithium-Mediated Synthesis

Another detailed approach involves the use of tert-butylamine (tBA) as a starting material, which is dissolved in an inert solvent such as hexane and cooled to low temperatures (around -78 °C) under nitrogen atmosphere to prevent oxidation or moisture interference.

- Addition of n-butyllithium (n-BuLi) in hexane to deprotonate the amine and generate a reactive intermediate.

- Subsequent reaction with alkyl nitrates (e.g., ethyl nitrate) to introduce the nitramine functionality or alkyl groups.

- Gradual warming to room temperature with stirring.

- Workup involving aqueous extraction, acidification, and separation to isolate the product.

This method requires careful control of temperature and stoichiometry to maximize yield and minimize side reactions. It is noted for its ability to produce high-purity products, although it involves handling of reactive and potentially hazardous reagents such as n-BuLi and nitric acid derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Formaldehyde substitution with N-tert-butylisopropylamine | Formaldehyde, N-tert-butylisopropylamine, formic acid | 50–55 °C, 2 h, acidic medium | ~80 | Mild conditions, good selectivity |

| Organolithium-mediated synthesis | tert-butylamine, n-BuLi, ethyl nitrate | -78 °C to room temp, inert atmosphere | Variable | Requires careful handling of reactive reagents |

| Catalytic amination (analogous method) | Alcohol, ammonia, hydrogen, Cu/Ni/Mg/SBA-15 catalyst | 160–220 °C, 0.3–0.8 MPa, 0.15–0.6 h⁻¹ space velocity | ≥99 (for n-butylamine) | High purity, scalable, mainly for primary amines |

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-methyl-tert-butylamine primarily undergoes reduction reactions. It is particularly useful in the stabilization of borane-THF solutions, which are employed in carbonyl reductions .

Common Reagents and Conditions

The compound is often used in conjunction with borane-THF, a reagent known for its reducing properties. The typical reaction conditions include controlled temperatures and the presence of a stabilizing agent to prevent decomposition .

Major Products Formed

The major products formed from reactions involving this compound include reduced carbonyl compounds and various intermediates used in the synthesis of more complex molecules .

Scientific Research Applications

Catalysis in Organic Synthesis

IMBA is primarily used as a stabilizing agent for borane in the reduction of carbonyl compounds. Borane complexes, when stabilized by IMBA, exhibit enhanced reactivity and selectivity.

- Case Study : In a systematic study on the asymmetric borane-mediated reduction of acetylpyridines, IMBA was used to stabilize borane-THF solutions. The results indicated high enantioselectivity, achieving up to 99% enantiomeric excess (ee) for certain substrates (see Table 1) .

| Entry | Substrate | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 5-acetyl-2-methoxypyridine | IMBA | 77 | 98 |

| 2 | 2-acetylphenothiazine | IMBA | 94 | >99 |

| 3 | 4′-(imidazol-1-yl)acetophenone | IMBA | 85 | 90 |

Applications in Material Science

IMBA has been utilized in the synthesis of rotaxanes via Sonogashira coupling reactions. The presence of IMBA contributes to higher yields and cleaner reactions, making it a valuable reagent in supramolecular chemistry .

Pharmaceutical Applications

The compound's role extends into the pharmaceutical industry, where it is explored for its potential in drug formulation and delivery systems. Its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) can lead to improved bioavailability .

Mechanism of Action

The mechanism by which N-Isopropyl-N-methyl-tert-butylamine exerts its effects involves its ability to stabilize borane-THF solutions. This stabilization is achieved through the formation of a complex between the amine and borane, which prevents the decomposition of the borane-THF reagent. This complex formation is crucial for maintaining the reducing power of borane-THF in various chemical reactions .

Comparison with Similar Compounds

Structural and Reactivity Differences

Steric Effects :

Biological Activity

N-Isopropyl-N-methyl-tert-butylamine (also known as IPTB) is a tertiary amine with significant implications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of IPTB, focusing on its pharmacological properties, metabolic pathways, and potential applications based on current research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₈N

- CAS Number : 85523-00-8

- Molecular Structure : IPTB features a branched alkyl structure, which is crucial for its biological activity.

Pharmacological Properties

-

Mechanism of Action :

- IPTB acts primarily as a stabilizing agent in borane-mediated reactions, which are critical in asymmetric synthesis. Its role in stabilizing borane complexes enhances the selectivity of reductions involving ketones and imines, showcasing its utility in synthetic organic chemistry .

- The compound's structure allows it to interact with biological systems, potentially affecting neurotransmitter pathways due to its amine functionality.

-

Toxicological Profile :

- Studies indicate that IPTB does not exhibit significant sensitization or irritation effects at tested concentrations . This suggests a relatively low toxicity profile, making it a candidate for further pharmacological exploration.

- Repeated dose toxicity studies show no adverse reproductive effects at high exposure levels, indicating a favorable safety margin for potential therapeutic uses .

Metabolism and Pharmacokinetics

- The metabolism of IPTB is expected to follow pathways similar to other tertiary amines, involving oxidative deamination and conjugation. However, specific metabolic pathways for IPTB have not been extensively characterized .

- Preliminary studies suggest that compounds with similar structures undergo various enzymatic reactions leading to detoxification and excretion .

Table 1: Summary of Biological Activity Studies on IPTB

Case Study: Asymmetric Synthesis Using IPTB

A study demonstrated the effectiveness of IPTB as a stabilizing agent in the reduction of 3-acetylpyridine using borane complexes. The optimal reaction conditions yielded an enantiomeric excess (ee) of 84%, highlighting the compound's utility in producing optically active compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Isopropyl-N-methyl-tert-butylamine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound is synthesized via alkylation of tert-butylamine with isopropyl halides or through reductive amination using ketones. Key parameters include temperature control (e.g., 0–25°C to minimize side reactions) and solvent selection (e.g., THF or dichloromethane for solubility). Catalytic bases like triethylamine are used to neutralize acid byproducts. Purification often involves fractional distillation under reduced pressure, as the compound has a boiling point of ~67–69°C and a density of 0.727 g/mL .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer :

- GC/MS : Analyze for a molecular ion peak at m/z 87.16 (C₅H₁₃N) and fragmentation patterns consistent with tertiary amines .

- NMR : Look for distinct signals in H NMR: δ ~1.05 ppm (9H, tert-butyl), 2.1 ppm (3H, N-methyl), and 2.8 ppm (1H, isopropyl methine) .

- Density and boiling point : Compare experimental values (0.727 g/mL at 25°C; bp 67–69°C) with literature data .

Q. What storage conditions are required to prevent decomposition of this compound?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and strong acids/bases, as the compound’s tertiary amine group is susceptible to hydrolysis and oxidation. Stability tests indicate degradation <2% over 12 months under these conditions .

Advanced Research Questions

Q. How does this compound function as a stabilizer in borane-THF solutions, and what are its mechanistic advantages over alternatives like NaBH₄?

- Methodological Answer : The compound acts as a Lewis base, coordinating with borane to prevent THF ring-opening side reactions. Compared to NaBH₄-stabilized solutions, it offers superior thermal stability (up to 50°C vs. 30°C for NaBH₄) and reduced precipitate formation. Monitor stabilization efficacy via B NMR: a sharp singlet at δ 10–12 ppm confirms intact BH₃-THF adducts .

Q. What safety protocols are critical when using this compound in large-scale reductions?

- Methodological Answer :

- Ventilation : Use explosion-proof fume hoods due to flammability (flash point: -7°C).

- Thermal Monitoring : Employ jacketed reactors with temperature probes to detect exotherms during borane-THF reactions.

- Spill Management : Neutralize spills with dilute HCl (1 M) to protonate the amine and reduce volatility .

Q. How do steric effects from the tert-butyl and isopropyl groups influence the compound’s reactivity in catalytic applications?

- Methodological Answer : The bulky substituents hinder nucleophilic attack at the nitrogen center, making the compound a poor catalyst in SN2 reactions but effective in sterically demanding processes (e.g., asymmetric hydride transfers). Compare kinetics using Hammett plots or computational studies (DFT) to quantify steric parameters like Tolman’s cone angle .

Q. What analytical challenges arise in quantifying trace degradation products of this compound, and how can they be resolved?

- Methodological Answer : Degradation products like isopropylamine and tert-butanol can co-elute in GC. Use derivatization (e.g., with dansyl chloride) for HPLC-fluorescence detection, achieving detection limits of 0.1 ppm. Confirm structures via HRMS and isotopic labeling studies .

Research Gaps and Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.